N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine
Description
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted at the para position with a difluoromethoxy (–OCF2H) moiety. Cyclopropanamine derivatives are of significant interest in medicinal chemistry due to the unique conformational strain imparted by the cyclopropane ring, which can enhance binding affinity to biological targets such as enzymes or receptors .
Notably, a closely related compound, N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine (CAS 900641-13-6), has been documented with a molecular weight of 243.25 g/mol (C12H15F2NO2) and a purity of ≥95% .
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-5-1-8(2-6-10)7-14-9-3-4-9/h1-2,5-6,9,11,14H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKINJTLONPFABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate difluoromethylating agents.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Difluoromethoxy vs. Methoxy: The difluoromethoxy group in the target compound offers greater electronegativity and metabolic resistance compared to methoxy (–OCH3) due to fluorine’s electron-withdrawing nature . Biphenyl vs. Difluoromethoxy: The biphenyl substituent in N-[(4-phenylphenyl)methyl]cyclopropanamine significantly increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility . Pyrimidine vs.
Physicochemical Properties: The hypothetical target compound (C11H13F2NO) has a lower molecular weight (225.23 g/mol) than the discontinued analog (243.25 g/mol), suggesting improved bioavailability . The carboxamide-containing derivative (C22H26NO3) has the highest molecular weight (352.45 g/mol) and polarity, likely limiting CNS penetration but improving solubility for peripheral targets .
Biological Activity
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H13F2NO
- Molecular Weight : 215.23 g/mol
- IUPAC Name : this compound
The compound features a cyclopropane ring, which is known for its unique reactivity and potential for biological interactions.
This compound acts primarily through modulation of neurotransmitter systems, particularly involving serotonin receptors. It has been noted for its selectivity towards the serotonin 2C (5-HT2C) receptor, which plays a significant role in mood regulation and appetite control. The compound exhibits functional selectivity, favoring Gq signaling pathways over β-arrestin recruitment, which is critical in determining its therapeutic effects .
Biological Activity and Pharmacological Effects
- Antipsychotic Activity :
- Potential Applications :
- Antidepressant Effects : Preliminary research suggests that this compound may have antidepressant properties by modulating serotonin pathways.
- Appetite Regulation : Due to its action on the 5-HT2C receptor, it may also influence appetite and weight management.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in 2017 identified N-substituted (2-phenylcyclopropyl)methylamines as selective agonists at the 5-HT2C receptor, emphasizing the importance of functional selectivity for therapeutic efficacy .
- Additional investigations into similar compounds revealed their capacity to inhibit certain signaling pathways associated with mood disorders and psychotic symptoms.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Current data indicate potential toxicity concerns, including acute toxicity if ingested. Handling precautions should be observed when working with this compound .
Q & A
Q. 1.1. What are the primary synthetic routes for N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: React 4-(difluoromethoxy)benzyl chloride with cyclopropanamine under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylamine intermediate .
- Step 2: Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
- Optimization: Adjust solvent polarity (e.g., DCM vs. toluene) and temperature (25–60°C) to improve yield. Monitor by TLC for intermediates.
Q. 1.2. How do solubility and stability impact experimental design for this compound?
Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in DMSO or ethanol (1–5 mg/mL). Pre-solubilize in DMSO for in vitro assays to avoid precipitation .
- Stability: Store at –20°C under inert gas (N₂/Ar). Stability studies (HPLC monitoring) show degradation <5% over 6 months when protected from light and moisture .
Q. 1.3. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H NMR: Key signals include δ 7.3–7.5 ppm (aromatic protons), δ 3.8–4.0 ppm (CH₂ adjacent to cyclopropane), and δ 1.0–1.2 ppm (cyclopropane protons) .
- LC-MS: Use ESI+ mode; expected [M+H]⁺ matches theoretical mass (e.g., C₁₁H₁₄F₂NO: calc. 220.10, obs. 220.09) .
Advanced Research Questions
Q. 2.1. How can structure-activity relationships (SAR) be explored for analogues of this compound in enzyme inhibition studies?
Answer:
- Method: Synthesize derivatives with variations in:
- Assay: Test inhibitory activity against monoamine oxidases (MAO-A/B) using fluorometric assays .
- Data Table:
| Derivative | Substituent | IC₅₀ (MAO-B, nM) | logP |
|---|---|---|---|
| Parent | -OCHF₂ | 85 ± 3.2 | 2.1 |
| Analog 1 | -OCH₃ | 120 ± 5.1 | 1.8 |
| Analog 2 | -OCF₃ | 65 ± 2.9 | 2.4 |
Key Insight: Electron-withdrawing groups (e.g., -OCF₃) enhance potency, likely via improved target binding .
Q. 2.2. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Answer:
- Hypothesis: Poor pharmacokinetics (e.g., rapid metabolism) may reduce in vivo efficacy.
- Approach:
Q. 2.3. What computational strategies are effective for predicting target interactions?
Answer:
- Ligand-Based: Use QSAR models trained on MAO inhibitors (e.g., ZINC library compounds ).
- Structure-Based: Perform molecular docking (AutoDock Vina) into MAO-B’s FAD-binding site (PDB: 2V5Z). Prioritize poses with hydrogen bonds to Tyr435 and π-π stacking with Tyr398 .
- Validation: Compare predicted vs. experimental IC₅₀ values for 10+ analogues.
Data Contradiction Analysis
Q. 3.1. How should researchers address discrepancies in reported logP values?
Answer:
- Root Cause: Variability arises from measurement methods (shake-flask vs. HPLC) or impurities.
- Resolution:
- Example: A reported logP of 2.1 (exp.) vs. 1.9 (calc.) may indicate residual solvent in the sample.
Key Research Gaps
- Metabolic Pathways: No studies on cytochrome P450-mediated oxidation of the difluoromethoxy group.
- Toxicity Profiling: Limited data on off-target effects (e.g., hERG binding).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
